molecular formula C6H10OS3 B12596161 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane CAS No. 600728-13-0

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane

Cat. No.: B12596161
CAS No.: 600728-13-0
M. Wt: 194.3 g/mol
InChI Key: XOAWSOHAFHJTPI-UHFFFAOYSA-N
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Description

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane ( 600728-13-0) is a specialized heterocyclic compound of significant interest in synthetic organic and polymer chemistry. Its molecular structure, with the formula C6H10OS3, integrates two distinct, highly reactive three-membered heterocycles—an oxirane (epoxide) and a thiirane (episulfide)—linked by a disulfide (-S-S-) bridge . This unique architecture, featuring multiple sulfur atoms and strained rings, makes it a valuable multifunctional building block for researchers. The primary research applications of this compound leverage its dual functionality. The oxirane and thiirane rings are both susceptible to nucleophilic ring-opening reactions, allowing for sequential or simultaneous derivatization. This enables the synthesis of complex sulfur-rich polymers or small molecules. The disulfide linkage is also redox-active, providing a potential site for further chemical modification or dynamic covalent chemistry applications. In materials science, it can serve as a crosslinking agent or monomer for synthesizing polymers with enhanced properties, such as improved refractive index, chemical resistance, or self-healing capabilities due to the reversible disulfide bond . Furthermore, the compound is a useful precursor for accessing other sulfur-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals . Researchers will find this chemical particularly valuable for projects involving ligand design, the development of novel epoxy-thioether polymer networks, and as a scaffold for constructing more complex molecular architectures. Its exact physical properties, such as boiling and melting points, are areas of active research. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

600728-13-0

Molecular Formula

C6H10OS3

Molecular Weight

194.3 g/mol

IUPAC Name

2-[(thiiran-2-ylmethyldisulfanyl)methyl]oxirane

InChI

InChI=1S/C6H10OS3/c1-5(7-1)2-9-10-4-6-3-8-6/h5-6H,1-4H2

InChI Key

XOAWSOHAFHJTPI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CSSCC2CS2

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane can be categorized into several key methods, primarily focusing on the synthesis of thiiranes and the formation of disulfide linkages.

Synthesis of Thiiranes

Thiiranes are crucial intermediates in the synthesis of the target compound. A notable method for synthesizing thiiranes involves the use of trans-thiocarbonyl ylides, which can be generated in situ from readily available E, E-aldazine N-oxides through treatment with Lawesson’s reagent. This method allows for high stereoselectivity and yields cis-thiiranes effectively under mild conditions, making it a preferred choice for synthesizing thiirane derivatives.

Key Steps in Thiirane Synthesis
  • Formation of Aldazine N-Oxides : Aldehydes are condensed with hydrazine followed by oxidation to form stable aldazine N-oxides.

  • Sulfurization Reaction : The aldazine N-oxide is treated with Lawesson’s reagent at low temperatures to yield thiiranes with high diastereoselectivity.

Formation of Disulfide Linkages

Disulfide bonds are integral to the structure of the target compound. Various methods exist for forming disulfide linkages, which include:

Epoxidation Reaction

The final step involves converting a suitable precursor into the epoxide form. The use of Lewis acids is common in this step to facilitate the formation of the oxirane ring from an alkene precursor, enhancing reaction rates and selectivity while minimizing side reactions.

Summary Table of Preparation Methods

Method Description Key Reagents Yield (%)
Thiirane Synthesis Formation from aldazine N-oxides via sulfurization Lawesson’s reagent High
Disulfide Formation Oxidation or coupling methods to create disulfide bonds Hydrogen peroxide, iodine Variable
Epoxidation Conversion of alkenes to epoxides using Lewis acids Lewis acids High

Chemical Reactions Analysis

Types of Reactions

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted oxiranes and thiiranes.

Scientific Research Applications

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly proteins.

    Medicine: Investigated for its potential use in drug development, especially in targeting thiol-containing enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane involves its reactivity with nucleophiles. The oxirane and thiirane rings can undergo ring-opening reactions, leading to the formation of various products. The disulfide bridge can also be reduced to form thiols, which can further react with other molecules. These reactions are crucial for its applications in chemistry and biology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane with structurally related oxirane and thiirane derivatives:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
This compound C₆H₁₂OS₃ Oxirane, Disulfide, Thiirane 196.37 Multifunctional: reactive epoxide, disulfide, and thiirane
(R)-2-((2-Nitrophenoxy)methyl)oxirane C₉H₉NO₄ Oxirane, Nitrophenoxy 195.17 Aromatic nitro substituent; high cost (~$1,400/g)
2-(Methylsulfanylmethyl)oxirane C₅H₈OS Oxirane, Methylthio 116.18 Simple thioether substituent; no disulfide
(Methoxymethyl)thiirane C₄H₈OS Thiirane, Methoxymethyl 104.17 Thiirane with methoxy group; no epoxide
Oxirane, 2-[[2-(4-ethylphenoxy)ethoxy]methyl]- C₁₃H₁₈O₃ Oxirane, Aryl ether 222.28 Bulky aromatic substituent; polymer precursor

Reactivity and Stability

  • Epoxide Reactivity : All oxirane derivatives undergo nucleophilic ring-opening reactions. However, the target compound’s disulfide and thiirane groups introduce additional reactivity. The disulfide bridge can undergo reduction to thiols (-SH), while the thiirane may participate in ring-opening reactions akin to epoxides but with sulfur as the nucleophilic target .
  • Disulfide Stability : Unlike thioether-containing oxiranes (e.g., 2-(methylsulfanylmethyl)oxirane ), the disulfide in the target compound is redox-active, making it susceptible to environmental reducing agents.
  • Thiirane Reactivity : The thiirane moiety (C₂H₄S) is less polarized than epoxides, leading to slower ring-opening kinetics but unique regioselectivity in reactions .

Biological Activity

2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane, a compound containing a thiiran structure and disulfide linkage, has garnered interest in recent years due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiiran derivatives with disulfide compounds. The reaction conditions often include the use of solvents such as acetone or DMF (dimethylformamide) under controlled temperatures to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Antibacterial Effects : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against various strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
    • Antifungal Activity : The compound has also demonstrated antifungal effects, inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. The inhibition zones measured in agar diffusion tests were significant, indicating strong antifungal potential .
  • Anticancer Properties
    • Recent studies have indicated that thiiran derivatives can inhibit cancer cell proliferation. For instance, IC50 values ranging from 1.5 to 20 µM have been reported against various cancer cell lines, including breast and pancreatic cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
  • Anti-inflammatory Effects
    • Compounds with similar structures have shown promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that certain derivatives could reduce these cytokines significantly compared to controls .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and fungal growth. For example, its structural similarity to known enzyme inhibitors suggests potential competitive inhibition mechanisms.
  • Cell Signaling Modulation : In cancer cells, it may interfere with signaling pathways that regulate cell cycle progression and apoptosis, leading to reduced proliferation and increased cell death.

Case Study 1: Antimicrobial Evaluation

A study conducted by Roxana et al. evaluated the antimicrobial properties of various thiiran derivatives, including those related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones averaging between 24 mm and 30 mm in diameter .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer potential of thiiran derivatives, researchers found that certain compounds led to a decrease in viability in breast cancer cell lines (MCF-7), with IC50 values as low as 1.5 µM. This suggests a potent anticancer effect that warrants further investigation into the underlying mechanisms .

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